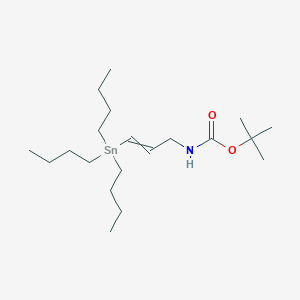![molecular formula C14H17NO3 B14780922 1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde](/img/structure/B14780922.png)
1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring, a methoxyphenyl group, and an aldehyde functional group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-methoxybenzene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Aldehyde Functionalization: The aldehyde group is introduced through an oxidation reaction, typically using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products
作用機序
The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
類似化合物との比較
Similar Compounds
®-1-(4-Methoxyphenyl)ethylamine: Similar structure but lacks the pyrrolidine ring and aldehyde group.
®-1-(4-Methoxyphenyl)ethanol: Similar structure but has a hydroxyl group instead of an aldehyde group.
®-1-(4-Methoxyphenyl)ethyl-2-pyrrolidinone: Similar structure but has a ketone group instead of an aldehyde group.
Uniqueness
®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde is unique due to the combination of its chiral center, pyrrolidine ring, methoxyphenyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
1-[1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C14H17NO3/c1-10(12-3-5-13(18-2)6-4-12)15-8-11(9-16)7-14(15)17/h3-6,9-11H,7-8H2,1-2H3 |
InChIキー |
NVTQBKJNEIBXOV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


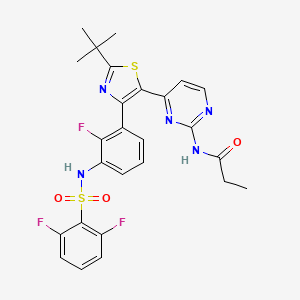
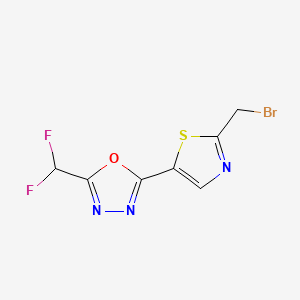
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14780858.png)
![(2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14780860.png)
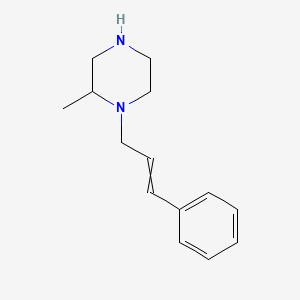

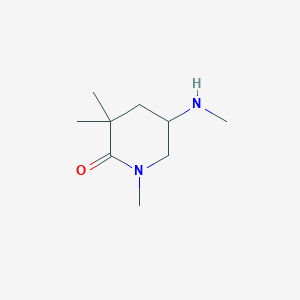


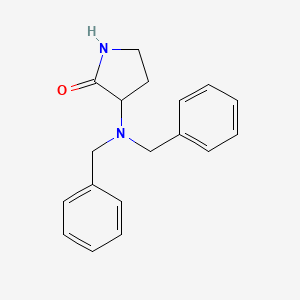
![Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14780905.png)
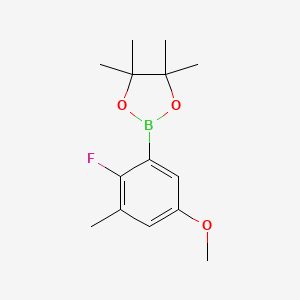
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14780926.png)
